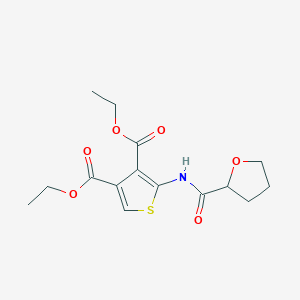

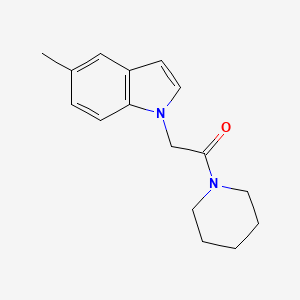

![molecular formula C11H13N3O B7628914 N-[(8-methylimidazo[1,2-a]pyridin-2-yl)methyl]acetamide](/img/structure/B7628914.png)

N-[(8-methylimidazo[1,2-a]pyridin-2-yl)methyl]acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-[(8-methylimidazo[1,2-a]pyridin-2-yl)methyl]acetamide, also known as IQ or 2-Amino-3-methylimidazo[4,5-f]quinoline, is a heterocyclic aromatic amine that is produced during the cooking of meat at high temperatures. It is classified as a mutagen and a carcinogen, and has been linked to the development of several types of cancer, including colorectal, pancreatic, and breast cancer. Despite its harmful effects, IQ has been widely used in scientific research to study the mechanisms of carcinogenesis and to develop new cancer therapies.

Mécanisme D'action

The mechanism of action of N-[(8-methylimidazo[1,2-a]pyridin-2-yl)methyl]acetamide involves the formation of reactive metabolites that can interact with DNA and other cellular macromolecules. This compound is metabolized by cytochrome P450 enzymes in the liver to form several reactive intermediates, including 2-hydroxyamino-3-methylimidazo[4,5-f]quinoline (N-OH-N-[(8-methylimidazo[1,2-a]pyridin-2-yl)methyl]acetamide) and 2,3-dihydroxy-3-methylimidazo[4,5-f]quinoline (N-OH-Methis compound). These metabolites can undergo further oxidation and conjugation reactions to form DNA adducts and other reactive species.

Biochemical and Physiological Effects

This compound has been shown to induce a variety of biochemical and physiological effects in cells and tissues. It can cause oxidative stress and inflammation, leading to DNA damage and cell death. This compound has also been shown to disrupt cellular signaling pathways, including those involved in apoptosis and cell cycle regulation. In addition, this compound can affect the expression of genes involved in metabolism, detoxification, and DNA repair, leading to altered cellular function and increased susceptibility to carcinogenesis.

Avantages Et Limitations Des Expériences En Laboratoire

N-[(8-methylimidazo[1,2-a]pyridin-2-yl)methyl]acetamide has several advantages as a model compound for studying carcinogenesis. It is a potent mutagen that can induce DNA damage and promote the growth of cancer cells. It is also relatively stable and easy to synthesize in the laboratory. However, there are also limitations to using this compound in lab experiments. It is highly toxic and can pose a health hazard to researchers if not handled properly. In addition, its mutagenic and carcinogenic properties make it unsuitable for use in human studies.

Orientations Futures

There are several future directions for research on N-[(8-methylimidazo[1,2-a]pyridin-2-yl)methyl]acetamide and its role in carcinogenesis. One area of focus is on developing new cancer therapies that target the mechanisms of action of this compound and other heterocyclic aromatic amines. Another area of research is on identifying dietary and lifestyle factors that can reduce the formation and exposure to this compound and other carcinogenic compounds in food. Finally, there is a need for further research on the genetic and epigenetic factors that influence susceptibility to carcinogenesis and the role of this compound in cancer development.

Méthodes De Synthèse

N-[(8-methylimidazo[1,2-a]pyridin-2-yl)methyl]acetamide can be synthesized in the laboratory by heating creatinine, a natural compound found in muscle tissue, with glyoxal or methylglyoxal in the presence of an acid catalyst. The resulting mixture undergoes cyclization and dehydration reactions to form this compound. The purity of the synthesized this compound can be verified using analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS).

Applications De Recherche Scientifique

N-[(8-methylimidazo[1,2-a]pyridin-2-yl)methyl]acetamide has been extensively studied in scientific research as a model compound for understanding the mechanisms of carcinogenesis. It is a potent mutagen that can induce DNA damage, including adduct formation and strand breaks, leading to mutations and chromosomal aberrations. This compound has also been shown to activate oncogenes and suppress tumor suppressor genes, promoting the growth and proliferation of cancer cells.

Propriétés

IUPAC Name |

N-[(8-methylimidazo[1,2-a]pyridin-2-yl)methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O/c1-8-4-3-5-14-7-10(13-11(8)14)6-12-9(2)15/h3-5,7H,6H2,1-2H3,(H,12,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNFOMWAJKODIMW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CN2C1=NC(=C2)CNC(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(1-Methylindol-3-yl)acetyl]piperidine-3-carboxylic acid](/img/structure/B7628843.png)

![4-[[[2-(3-Methyl-2-oxopyridin-1-yl)acetyl]amino]methyl]benzoic acid](/img/structure/B7628845.png)

![N-[6-(4-methylphenoxy)pyridin-3-yl]furan-2-carboxamide](/img/structure/B7628847.png)

![1-[4-(3-Chlorophenyl)piperazin-1-yl]-3-methylsulfonylpropan-1-one](/img/structure/B7628863.png)

![2-methyl-N-(5-methyl-1,2-oxazol-3-yl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B7628905.png)

![3-[(4-Phenylmethoxybenzoyl)amino]propanoic acid](/img/structure/B7628919.png)

![N-[(5-methylimidazo[1,2-a]pyridin-2-yl)methyl]acetamide](/img/structure/B7628922.png)

![N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-1-(3-methylphenyl)methanesulfonamide](/img/structure/B7628936.png)